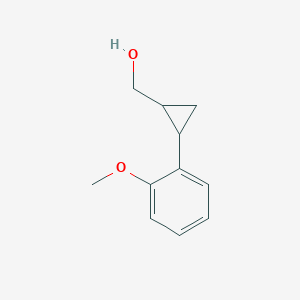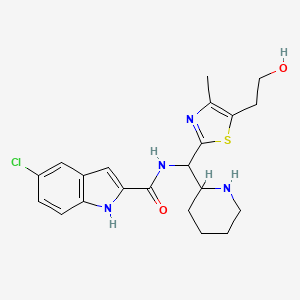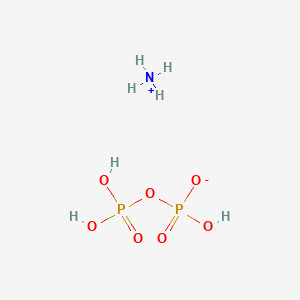
Monoammonium pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoammonium pyrophosphate is an inorganic compound with the chemical formula (NH₄)₂H₂P₂O₇. It is a salt composed of ammonium ions and pyrophosphate ions. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.
Preparation Methods
Monoammonium pyrophosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ammonia. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors where phosphoric acid and ammonia are combined under specific conditions to produce this compound efficiently .
Chemical Reactions Analysis
Monoammonium pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze to form ammonium phosphate and phosphoric acid.
Decomposition: At elevated temperatures, it decomposes to release ammonia and phosphoric acid.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common reagents used in these reactions include water for hydrolysis and heat for decomposition. The major products formed from these reactions are ammonium phosphate and phosphoric acid.
Scientific Research Applications
Monoammonium pyrophosphate has several scientific research applications:
Agriculture: It is used as a fertilizer to provide essential nutrients like nitrogen and phosphorus to plants.
Fire Retardants: It is used in the formulation of fire retardants due to its ability to release non-combustible gases upon decomposition.
Environmental Management: It is used to reduce heavy metal accumulation in soils and plants.
Mechanism of Action
The mechanism by which monoammonium pyrophosphate exerts its effects involves the release of ammonium and pyrophosphate ions. These ions interact with various molecular targets and pathways. For example, in agriculture, the ammonium ions provide nitrogen, which is essential for plant growth, while the pyrophosphate ions contribute to phosphorus availability .
Comparison with Similar Compounds
Monoammonium pyrophosphate can be compared with other similar compounds such as:
Monoammonium phosphate: Similar in providing nitrogen and phosphorus but differs in its chemical structure and stability.
Diammonium phosphate: Provides higher nitrogen content but has different solubility and application properties.
Ammonium polyphosphate: Used in similar applications but has a polymeric structure, making it suitable for slow-release fertilizers.
This compound is unique due to its specific balance of nitrogen and phosphorus, making it highly effective in various applications.
Properties
CAS No. |
27796-66-3 |
|---|---|
Molecular Formula |
H7NO7P2 |
Molecular Weight |
195.01 g/mol |
IUPAC Name |
azanium;phosphono hydrogen phosphate |
InChI |
InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
IYNIYQPKWZYHRQ-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].OP(=O)(O)OP(=O)(O)[O-] |
Related CAS |
27796-66-3 13813-81-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)

![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
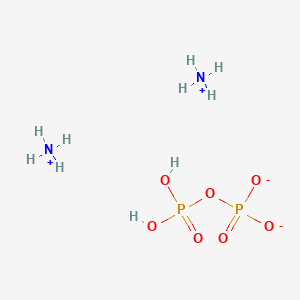
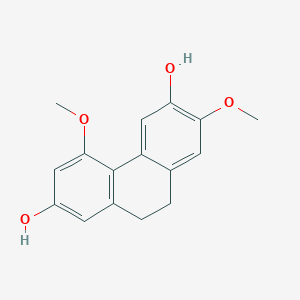
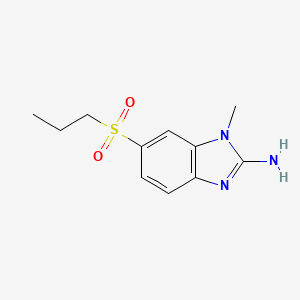
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)
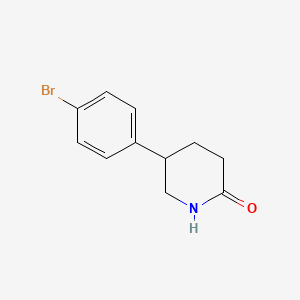
![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
